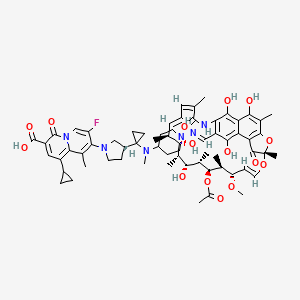![molecular formula C24H23F2N5O B606574 (2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide CAS No. 1818410-84-2](/img/structure/B606574.png)
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDK8-IN-4k is a potent and highly selective CDK8 inhibitor, with no apparent potential for time-dependent CYP3A4 inhibition.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Research has demonstrated the potential of derivatives of 1-cyclopropyl-1H-pyrazol-4-yl in the field of anticancer drug development. For instance, Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity. These compounds, closely related to the chemical structure , showed promise in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Anti-inflammatory Activity
- In a study conducted by Hayun et al. (2020), novel synthesized 1,5-diarylpyrazole compounds, structurally similar to the chemical , were evaluated for their anti-inflammatory potential. The study found that certain aminomethyl derivatives of these compounds exhibited significant anti-inflammatory effects, surpassing even the standard diclofenac sodium (Hayun et al., 2020).
Synthesis of Biologically Active Derivatives
- Liu, Xu, and Xiong (2017) focused on synthesizing 3-phenyl-1H-pyrazole derivatives, which are crucial intermediates for creating many biologically active compounds. This research highlights the importance of similar chemical structures in developing targeted therapies for diseases such as cancer (Liu, Xu, & Xiong, 2017).
Aurora Kinase Inhibitor
- A study in 2006 identified a compound with a structure closely related to the query molecule as a potential Aurora kinase inhibitor, indicating its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Antimicrobial Activity
- Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which showed promising antibacterial activities against various bacterial strains. This research suggests that structurally related compounds could be potent antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Topoisomerase II Inhibitory Activity
- Wentland et al. (1993) reported on a compound with a similar structure that exhibited inhibitory activity against mammalian topoisomerase II, indicating potential applications in cancer treatment (Wentland et al., 1993).
Propriétés
Numéro CAS |
1818410-84-2 |
|---|---|
Nom du produit |
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide |
Formule moléculaire |
C24H23F2N5O |
Poids moléculaire |
435.48 |
Nom IUPAC |
(E)-3-(4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-3-yl)-N-(4-((3,3-difluoroazetidin-1-yl)methyl)phenyl)acrylamide |
InChI |
InChI=1S/C24H23F2N5O/c25-24(26)15-30(16-24)13-17-1-4-20(5-2-17)29-23(32)8-3-18-11-27-10-9-22(18)19-12-28-31(14-19)21-6-7-21/h1-5,8-12,14,21H,6-7,13,15-16H2,(H,29,32)/b8-3+ |
Clé InChI |
SYYLWEQOPOZEHZ-FPYGCLRLSA-N |
SMILES |
O=C(NC1=CC=C(CN2CC(F)(F)C2)C=C1)/C=C/C3=C(C4=CN(C5CC5)N=C4)C=CN=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CDK8-IN-4k; CDK8IN4k; CDK8 IN 4k; CDK8IN-4k; CDK8-IN4k; CDK8 IN-4k; CDK8-IN 4k |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



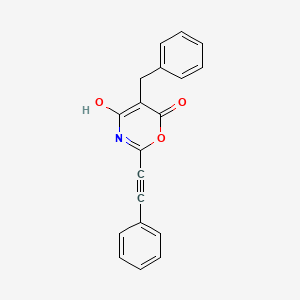
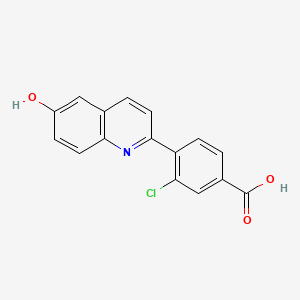
![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
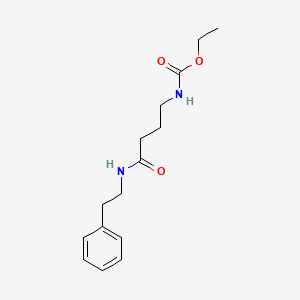
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
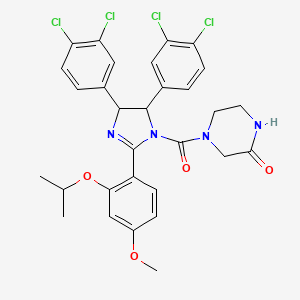
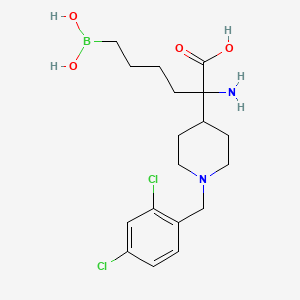
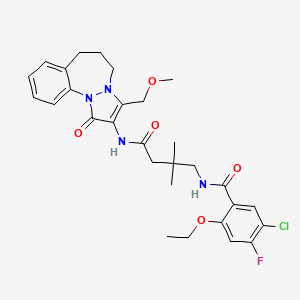
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

